2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGHMPJBYNHGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547006-95-0 | |
| Record name | 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Microwave-Assisted One-Step Synthesis
One of the efficient approaches to synthesize substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including cyclopropyl-substituted analogues, involves microwave-assisted solvent-free reactions. This method typically employs the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines such as 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under microwave irradiation.
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- Solvent-free conditions reduce environmental impact.
- Microwave irradiation accelerates reaction times and improves yields.
- The reaction proceeds in a one-step manner, enhancing operational simplicity.
- Yields are generally good, with structural confirmation by IR, $$ ^1H $$ NMR, mass spectroscopy, and X-ray crystallography for select compounds.
Relevance to 2-Cyclopropyl Derivative:
- While the cited example focuses on phenyl-substituted derivatives, the methodology is adaptable to cyclopropyl-substituted analogues by selecting appropriate cyclopropyl-containing starting materials or amines.
| Parameter | Description |
|---|---|
| Reaction type | Microwave-assisted, solvent-free condensation |
| Starting materials | Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives + amines |
| Conditions | Microwave irradiation, typically short duration |
| Yields | Good to excellent (not specified for cyclopropyl specifically) |
| Characterization | IR, $$ ^1H $$ NMR, mass spectroscopy, X-ray diffraction |
Source: Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and biological evaluation
Alkylative Dearomatization and Intramolecular N-Imination
A novel synthetic route to related fused pyrazolo compounds involves the transformation of suitably functionalized indole derivatives through alkylative dearomatization followed by intramolecular N-imination, leading to spirocyclopropane-containing pyrazolo[1,5-a]indole frameworks. This method might be adaptable or provide mechanistic insights for cyclopropyl-substituted pyrazolo[1,5-a]pyrazin-4-one synthesis.
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- Starting from indole derivatives and cyclopropanone precursors, a series of transformations including oxime formation, methanesulfonation, and base-induced cyclization occur.
- The key step involves DIPEA (N,N-diisopropylethylamine)-mediated alkylative dearomatization to form a spirocyclopropane intermediate.
- Subsequent intramolecular N-imination forms the pyrazole ring, completing the fused heterocyclic structure.
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- The final products are obtained in yields ranging from 67% to 84%.
- Reaction temperatures are moderate (45–50 °C) with reaction times around 2 hours.
Source: Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination
Condensation and Functionalization Strategies
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives often involves condensation reactions of pyrazole precursors with electrophilic partners, followed by functionalization at specific positions such as the 2-cyclopropyl group.
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- Condensation of β-enaminones with pyrazol-5-amines under microwave irradiation or reflux conditions.
- Substituents like cyclopropyl groups can be introduced via appropriately substituted starting materials or by nucleophilic substitution reactions on halogenated intermediates.
- The reaction conditions vary from microwave heating at 180 °C to reflux in acetic acid for several hours depending on the substituents.
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- Yields for analogous pyrazolo[1,5-a]pyrimidine derivatives range from 80% to 96%, indicating high efficiency.
| Compound Type | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Microwave irradiation, 180 °C | 88–96 | High yields for electron-withdrawing/donating groups |
| Coumarin hybrids | Reflux in acetic acid, 3 h | 80–87 | Sensitive to microwave decomposition |
Source: Pyrazolo[1,5-a]pyrimidines-based fluorophores synthesis
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Microwave-Assisted One-Step | Pyrazole derivatives + amines, solvent-free, MW | Fast, eco-friendly, good yields | Not specified (good) | Adaptable for cyclopropyl derivatives |
| Alkylative Dearomatization | Indole derivatives, MsCl, DIPEA, moderate heat | High yields, novel spirocyclopropane formation | 67–84 | Mechanistic insight for cyclopropyl fusion |
| Condensation & Functionalization | β-enaminones + pyrazol-5-amines, MW or reflux | High yields, versatile | 80–96 | Sensitive substrates require reflux |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)$$2$$, BINAP, Cs$$2$$CO$$_3$$, dioxane | Selective cyclopropyl introduction | Not specified | Applicable for late-stage functionalization |
Research Findings and Notes
The microwave-assisted methods offer rapid synthesis with minimal solvent use, aligning with green chemistry principles, and are suitable for preparing a variety of pyrazolo-fused heterocycles including cyclopropyl-substituted ones.
Alkylative dearomatization coupled with intramolecular N-imination provides a unique mechanistic pathway to construct spirocyclopropane-containing pyrazolo frameworks, which could be exploited for synthesizing 2-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one analogues.
Pd-catalyzed cross-coupling reactions enable the introduction of cyclopropylamino groups with high selectivity and mild conditions, which is valuable for late-stage modifications of pyrazolo heterocycles.
The condensation strategies using β-enaminones and pyrazol-5-amines are well-established for constructing the pyrazolo[1,5-a]pyrazinone core and allow for the incorporation of various substituents, including cyclopropyl groups, by choosing appropriate precursors.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative effects on cancer cell lines, particularly in lung adenocarcinoma.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular pathways and processes. The compound’s antiproliferative effects on cancer cells are attributed to its ability to interfere with cell cycle progression and induce apoptosis .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrazolo[1,5-a]pyrazin-4-one scaffold allows diverse substitutions at the 2-, 5-, and 7-positions, which critically influence pharmacological and physicochemical properties. Key analogs and their substituents include:
- Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group is smaller and less electron-rich than ethoxyphenyl or indazolyl substituents.
- Electron-Donating vs. Withdrawing Groups : Ethoxy and methylsulfonyl groups in analogs like Compound 2 introduce electron-donating and polar characteristics, which could enhance solubility or target binding affinity .
Pharmacological Activity
While direct mGlu5 PAM data for the cyclopropyl derivative are unavailable, structural analogs exhibit promising activity:
- Compound 2 : Demonstrated high potency in mGlu5 PAM assays, with optimized spacer and core modifications enhancing efficacy .
- Clinical Candidate VU0409551/JNJ-46778212 : A related chemotype with demonstrated in vivo activity, serving as a benchmark for SAR studies .
The cyclopropyl group’s compact structure may mitigate metabolic instability associated with bulkier substituents, though this remains speculative without explicit data.
Physicochemical and Pharmacokinetic Properties
- Melting Point and Purity : Analogs like Compound 2 and 8 exhibit high melting points (>220°C) and purity (>98%), suggesting robust crystallinity and synthetic reproducibility . The cyclopropyl derivative’s discontinuation may indicate inferior stability or challenges in achieving similar purity.
- Pharmacokinetics (PK) : Derivative 4k (from the same series) showed moderate PK profiles in preclinical studies, with an average half-life of 4.2 hours in animal models . Cyclopropyl-containing compounds often exhibit improved metabolic resistance due to the ring’s strain and saturation, which could translate to favorable PK properties if synthesized effectively.
Biological Activity
Overview
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1547006-95-0) is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has garnered attention in pharmaceutical research due to its potential applications in cancer therapy and other diseases associated with cell cycle dysregulation.
Target : The primary target of this compound is CDK2, a crucial enzyme involved in the regulation of the cell cycle.
Mode of Action : By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This action is particularly relevant in the context of tumor growth inhibition.
Biochemical Pathways : The inhibition of CDK2 affects several biochemical pathways, primarily those related to cell cycle regulation. This compound has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .
Cellular Effects
The biological activity of this compound has been studied extensively across different cellular contexts:
- Cancer Cell Lines : It exhibits antiproliferative effects on lung adenocarcinoma and other tumor types. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability and proliferation rates .
- Apoptosis Induction : The compound has been documented to trigger apoptotic pathways, which is critical for its anticancer properties. Mechanistic studies suggest that it activates caspases and alters mitochondrial membrane potential .
Pharmacokinetics
Research indicates that this compound can penetrate cell membranes effectively, allowing it to reach intracellular targets. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics necessary for therapeutic efficacy .
Dosage Effects in Animal Models
In animal models, varying dosages of this compound have demonstrated distinct biological effects:
- Low Doses : At lower concentrations, the compound effectively inhibits cell proliferation and induces apoptosis without significant toxicity.
- High Doses : Higher doses may lead to increased toxicity; thus, careful dosage optimization is crucial for therapeutic applications .
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Findings |
|---|---|
| In vitro assays on lung adenocarcinoma cells | Demonstrated IC50 values indicating effective inhibition of cell growth at nanomolar concentrations. |
| Mechanistic studies | Showed activation of apoptotic pathways via caspase activation and mitochondrial dysfunction. |
| Animal model evaluations | Confirmed the compound's ability to reduce tumor size with minimal side effects at optimized doses. |
Comparison with Similar Compounds
This compound can be compared with other pyrazole derivatives known for their biological activities:
| Compound | Target | Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Antimetabolite properties |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Anticancer applications |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Various kinases | Antiproliferative effects |
The unique cyclopropyl group in this compound differentiates it from these compounds and contributes to its distinct biological profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives?
- Methodological Answer : The compound can be synthesized via solvent thermolysis and subsequent functionalization. For example, 4-chloro derivatives are prepared by reacting pyrazolo[1,5-a]pyrazine precursors with POCl₃ under reflux, followed by cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions . Methylation, bromination, and nitration at position 3 or 7 are achieved using methyl iodide, NBS, or nitric acid, respectively, with yields optimized by controlling reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) . Key intermediates are characterized by / NMR and mass spectrometry, with spectral data cross-validated against computational predictions (DFT calculations) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazolo[1,5-a]pyrazin-4-ones (e.g., 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl) derivatives). Crystallographic parameters such as dihedral angles (e.g., 4.8° between pyrazole and pyrazine rings) and hydrogen-bonding patterns resolve regiochemical ambiguities . For solution-phase analysis, - COSY and NOESY NMR experiments differentiate between positional isomers by correlating coupling constants and spatial proximities .
Advanced Research Questions
Q. What strategies address contradictions in reactivity data during functionalization at position 7?
- Methodological Answer : Discrepancies in reactivity (e.g., competing bromination at positions 3 vs. 7) arise from electronic and steric effects. Computational modeling (e.g., Fukui indices for electrophilic attack) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., FeCl₃ vs. AlCl₃) help isolate dominant pathways . For example, nitration at position 3 proceeds selectively at 60°C in acetic anhydride, whereas position 7 reacts preferentially under stronger acidic conditions (H₂SO₄/HNO₃) .
Q. How can bioactivity studies be designed for pyrazolo[1,5-a]pyrazin-4-one derivatives?
- Methodological Answer : Prioritize derivatives with substituents known to enhance target binding (e.g., 4-chlorophenyl or nitro groups for kinase inhibition). Use molecular docking against protein databases (e.g., PDB IDs for kinases) to shortlist candidates. In vitro assays (e.g., enzyme inhibition IC₅₀) should be paired with stability studies (e.g., microsomal half-life) to rule out false positives from metabolite interference . For instance, 5-(3,4-dimethoxyphenethyl) derivatives showed enhanced solubility (LogP reduction by 0.5 units) and improved binding to cytochrome P450 isoforms .
Q. What computational methods validate the electronic properties of this heterocycle?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, electrostatic potential maps, and NBO charges to predict sites for electrophilic/nucleophilic attack. Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine structural models . For example, deviations >0.3 ppm in NMR shifts may indicate unaccounted solvent effects or tautomerism .
Key Research Findings
- Synthetic Flexibility : Position 7 functionalization enables diverse pharmacophore development, with methoxy and nitro groups enhancing solubility and reactivity .
- Structural Insights : Crystal structures reveal planar pyrazine rings and non-covalent interactions (C–H⋯O) critical for solid-state packing .
- Contradiction Resolution : Kinetic control overrides thermodynamic preferences in nitration, enabling regioselective synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
